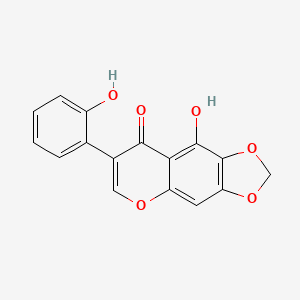

Irisone B

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

97359-75-6 |

|---|---|

Molecular Formula |

C16H10O6 |

Molecular Weight |

298.25 g/mol |

IUPAC Name |

9-hydroxy-7-(2-hydroxyphenyl)-[1,3]dioxolo[4,5-g]chromen-8-one |

InChI |

InChI=1S/C16H10O6/c17-10-4-2-1-3-8(10)9-6-20-11-5-12-16(22-7-21-12)15(19)13(11)14(9)18/h1-6,17,19H,7H2 |

InChI Key |

ITRQVDOUFMSYII-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C(=C3C(=C2)OC=C(C3=O)C4=CC=CC=C4O)O |

Canonical SMILES |

C1OC2=C(O1)C(=C3C(=C2)OC=C(C3=O)C4=CC=CC=C4O)O |

Other CAS No. |

97359-75-6 |

Synonyms |

2',5-dihydroxy-6,7-methylenedioxyisoflavone irisone B |

Origin of Product |

United States |

Botanical Origins and Advanced Isolation Methodologies of Irisone B

Taxonomic Sources of Irisone B

This compound has been isolated from various plants, primarily within the Iris genus (Iridaceae family). Research has documented its presence in the rhizomes, roots, or whole plant material of several species. In addition to the Iris genus, this compound has also been identified in other plant families.

Specific taxonomic sources include:

Iris missouriensis : The roots of Iris missouriensis, commonly known as the Rocky Mountain iris, have been identified as a source of this compound. researchgate.netacs.orgworldbotanical.com

Iris songarica : Studies have confirmed the presence of this compound in Iris songarica. gbif.orgwikipedia.orgresearchgate.net This species is found across Central Asia. wikipedia.org

Iris tenuifolia : The whole plant of Iris tenuifolia has been shown to contain this compound, among other flavonoids. nih.govresearchgate.netwikipedia.org

Iris nigricans : The rhizomes of Iris nigricans, the national flower of Jordan, are also a known source of this compound. paperity.orgeujournal.orgeujournal.org

Salsola collina : Beyond the Iris genus, this compound has been isolated from the chemical constituents of Salsola collina, a plant in the Amaranthaceae family. nih.gov

Table 1: Documented Botanical Sources of this compound

| Species | Family | Plant Part(s) Used | Reference(s) |

|---|---|---|---|

| Iris missouriensis | Iridaceae | Roots | researchgate.netacs.orgworldbotanical.com |

| Iris songarica | Iridaceae | Rhizomes, Roots | gbif.orgwikipedia.orgresearchgate.netthieme-connect.de |

| Iris tenuifolia | Iridaceae | Whole Plant | nih.govresearchgate.netwikipedia.org |

| Iris nigricans | Iridaceae | Rhizomes | paperity.orgeujournal.orgeujournal.org |

| Salsola collina | Amaranthaceae | Not Specified | nih.gov |

Methodological Advancements in Natural Product Extraction from Plant Biomass

The extraction of isoflavonoids like this compound from plant material has evolved from conventional methods to more advanced, efficient techniques. Traditional approaches such as maceration, percolation, and Soxhlet extraction are often time-consuming and require large volumes of organic solvents. researchgate.net

Modern extraction methodologies offer significant improvements by reducing extraction time, energy consumption, and solvent use, while often increasing yield and preserving the integrity of thermolabile compounds. researchgate.netnih.gov These advanced techniques include:

Ultrasound-Assisted Extraction (UAE) : This method uses the energy of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and accelerating the extraction process. nih.govnih.gov It has been shown to significantly increase the yield of isoflavones. nih.gov

Microwave-Assisted Extraction (MAE) : MAE utilizes microwave energy to heat the solvent and plant matrix, causing cell rupture due to increased internal pressure and facilitating the release of target compounds. researchgate.netmdpi.com

Accelerated Solvent Extraction (ASE) : Also known as pressurized liquid extraction (PLE), this technique employs solvents at elevated temperatures and pressures. researchgate.netmdpi.com These conditions decrease solvent viscosity and increase its penetration capacity, leading to rapid and efficient extractions. mdpi.com

Supercritical Fluid Extraction (SFE) : This method uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. nih.govmdpi.com SFE is valued for its ability to selectively extract compounds with minimal use of organic solvents, aligning with green chemistry principles. mdpi.com

These modern techniques are increasingly replacing conventional methods for the extraction of flavonoids and isoflavonoids from natural sources due to their higher efficiency, automation potential, and environmental friendliness. nih.gov

Chromatographic Techniques for High-Resolution Isolation and Purification

Following extraction, crude plant extracts contain a complex mixture of compounds. Isolating this compound to a high degree of purity requires sophisticated chromatographic techniques.

Column chromatography is a fundamental and widely used technique for the purification of compounds from natural extracts. libretexts.org In the isolation of this compound, a glass column is typically packed with a solid stationary phase, most commonly silica (B1680970) gel. researchgate.netup.ac.za

The process involves the following steps:

The crude extract is loaded onto the top of the silica gel column. libretexts.org

A solvent or a gradient mixture of solvents (the mobile phase) is passed through the column. libretexts.org

Compounds within the extract separate based on their differential affinities for the stationary phase and the mobile phase.

Fractions are collected sequentially as the mobile phase elutes from the column. libretexts.org

For the isolation of this compound from Iris songarica, for example, a crude extract was chromatographed on a silica gel column and eluted with varying mixtures of n-hexane, chloroform (B151607) (CHCl3), and methanol (B129727) (MeOH). researchgate.net Repetitive column chromatography was used to achieve the final purification of the compound. researchgate.net Similarly, researchers have used silica gel column chromatography to isolate this compound from Salsola collina nih.gov and Iris nigricans. researchgate.net

Table 2: Example of Column Chromatography in this compound Isolation

| Botanical Source | Stationary Phase | Mobile Phase System (Eluent) | Reference |

|---|---|---|---|

| Iris songarica | Silica Gel | n-Hexane, Chloroform (CHCl3), Methanol (MeOH) | researchgate.net |

| Iris imbricata | Silica Gel | Chloroform (CHCl3), Methanol (MeOH) | researchgate.net |

| Salsola collina | Silica Gel | Not specified in detail | nih.gov |

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity of isolated compounds. researchgate.net It offers high resolution, speed, and sensitivity. researchgate.net A specific type, Reverse-Phase HPLC (RP-HPLC), is commonly used for the analysis of moderately polar compounds like isoflavones. loesungsfabrik.de

In the context of validating the purity of a compound like this compound, HPLC is used to:

Determine Purity: An HPLC analysis of the final isolated fraction should ideally show a single, sharp peak, indicating the absence of detectable impurities. loesungsfabrik.de The retention time—the time it takes for the compound to pass through the column—is a characteristic feature under specific conditions. africanjournalofbiomedicalresearch.com

Quantify the Compound: HPLC can be used to determine the exact concentration of the compound in a sample by comparing its peak area to that of a known standard. loesungsfabrik.de

Assess Specificity and Stability: The method can be validated to ensure it can accurately detect the analyte in the presence of other substances (specificity) and to check for degradation products under stress conditions (stability-indicating). loesungsfabrik.deafricanjournalofbiomedicalresearch.com

Validation of an HPLC method involves evaluating parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure the results are reliable. researchgate.netiaea.org While specific HPLC validation reports for this compound are not detailed in the searched literature, the use of semi-preparative HPLC for purification implies that analytical HPLC would be the standard method for subsequent purity confirmation. bvsalud.org

Elucidation of Irisone B Biosynthetic Pathways

Proposed Biosynthetic Routes within Iris Species

The biosynthesis of isoflavones in Iris species is understood to proceed through the central phenylpropanoid and flavonoid pathways nih.govfrontiersin.orgnih.govwikipedia.org. This general route begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to 4-coumaroyl-CoA frontiersin.orgwikipedia.orgencyclopedia.pub. A key enzyme, chalcone (B49325) synthase (CHS), then catalyzes the condensation of 4-coumaroyl-CoA with malonyl-CoA to form a chalcone, such as 2',4,4'-trihydroxychalcone (isoliquiritigenin) or naringenin (B18129) chalcone frontiersin.orgnih.govresearchgate.net. Chalcone isomerase (CHI) then facilitates the cyclization of these chalcones into flavanones, such as liquiritigenin (B1674857) or naringenin frontiersin.orgnih.govresearchgate.net.

The pivotal step diverting the pathway towards isoflavone (B191592) production is catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme frontiersin.orgnih.govnih.gov. IFS catalyzes an aryl migration of the B-ring from the C-2 to the C-3 position of a flavanone (B1672756) precursor, forming a 2-hydroxyisoflavanone, which is then typically dehydrated to the corresponding isoflavone frontiersin.orgencyclopedia.pubfrontiersin.org. In legumes, IFS commonly acts on naringenin and liquiritigenin to produce genistein (B1671435) and daidzein, respectively frontiersin.orgnih.gov.

Irisone B possesses a unique hydroxylation pattern at C2' and C5, along with a methylenedioxy group at C6-C7 researchgate.netwikipedia.org. While the general isoflavone backbone is formed through the phenylpropanoid and flavonoid pathways, specific enzymatic modifications are required to achieve the structure of this compound. The presence of a 5-hydroxyl group suggests that naringenin (which has a 5,7,4'-hydroxylation pattern) or a related precursor with a 5-hydroxyl might be involved upstream of the IFS step, or that hydroxylation at C5 occurs later in the pathway. The 2'-hydroxylation is likely introduced by an isoflavone 2'-hydroxylase (I2'H), an enzyme known in legumes (CYP81E) to hydroxylate the B-ring at the 2' position researchgate.netwikipedia.orgexpasy.org. The formation of the methylenedioxy bridge at C6-C7 is a more complex modification, typically catalyzed by cytochrome P450 enzymes through a cyclization reaction involving adjacent hydroxyl and methoxy (B1213986) groups or two hydroxyl groups nih.govfrontiersin.orgpnas.orgmdpi.comresearchgate.net. Isoflavones in Iris are known to exhibit a 5,6,7-trioxygenation pattern researchgate.netpsu.edu, suggesting hydroxylation or methylation at these positions occurs, followed by the formation of the methylenedioxy ring between C6 and C7.

A proposed route to this compound would therefore involve the core isoflavone pathway leading to a suitable hydroxylated precursor, followed by hydroxylation at the 2' and 5 positions (if not already present in the precursor) and modifications at C6 and C7 leading to the methylenedioxy bridge. The exact sequence of these hydroxylation and methylenedioxy bridge formation steps specifically for this compound in Iris species requires further dedicated research.

Enzymatic Mechanisms and Precursor Incorporations

The enzymatic mechanisms involved in the general isoflavone biosynthetic pathway in Iris are expected to be similar to those characterized in other plant species nih.govfrontiersin.orgnih.gov. Key enzymes include:

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid, the first committed step in the phenylpropanoid pathway wikipedia.orgencyclopedia.pub.

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to 4-coumaric acid wikipedia.orgencyclopedia.pub.

4-Coumarate CoA-ligase (4CL): Activates 4-coumaric acid by forming a CoA ester, 4-coumaroyl-CoA frontiersin.orgnih.govencyclopedia.pub.

Chalcone Synthase (CHS): Catalyzes the condensation of 4-coumaroyl-CoA with malonyl-CoA to form a chalcone frontiersin.orgnih.govresearchgate.net.

Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of chalcones to flavanones frontiersin.orgnih.govresearchgate.net.

Isoflavone Synthase (IFS): A cytochrome P450 enzyme responsible for the aryl migration that forms the isoflavone skeleton frontiersin.orgnih.govnih.gov.

Isoflavone Reductase (IFR): Involved in the reduction of isoflavones to isoflavanones in some isoflavonoid (B1168493) pathways youtube.comnih.gov.

For the specific modifications found in this compound, additional enzymatic activities are necessary:

Isoflavone 2'-hydroxylase (I2'H): Likely a cytochrome P450 enzyme responsible for introducing the hydroxyl group at the 2' position of the isoflavone B-ring researchgate.netwikipedia.orgexpasy.org.

Enzymes for C6 and C7 oxygenation and methylenedioxy bridge formation: This likely involves hydroxylases (e.g., flavonoid 6-hydroxylase) encyclopedia.pubresearchgate.net and potentially O-methyltransferases followed by a cytochrome P450 enzyme catalyzing the oxidative cyclization to form the methylenedioxy ring nih.govfrontiersin.orgpnas.orgmdpi.comresearchgate.net. The precise enzymes and the order of these steps in this compound biosynthesis are not fully characterized.

Precursors incorporated into the isoflavone structure originate from the shikimate pathway (providing the C6-C3 unit derived from phenylalanine) and the acetate (B1210297) pathway (providing the three C2 units via malonyl-CoA) frontiersin.orgnih.govwikipedia.orgencyclopedia.pub. Specific precursors immediately preceding this compound would be later-stage isoflavonoids with varying hydroxylation and methylation patterns. Identifying these direct precursors and the enzymes that perform the final modifications is an area requiring further investigation.

Metabolic Engineering Research for Biosynthesis

Metabolic engineering offers a promising avenue for the sustainable production of valuable plant secondary metabolites like this compound. This involves manipulating the metabolic pathways of an organism, typically a microorganism or a plant, to increase the yield of a desired compound or to produce compounds not naturally found in that organism frontiersin.org.

Research in metabolic engineering of isoflavones has primarily focused on introducing the legume-specific IFS enzyme into model plants or microorganisms like Escherichia coli or Saccharomyces cerevisiae to enable isoflavone production frontiersin.org. Strategies include optimizing precursor supply, selecting appropriate enzymes, and engineering regulatory elements to enhance flux through the desired pathway.

For this compound, metabolic engineering efforts would require a thorough understanding of its complete biosynthetic pathway, including the genes and enzymes responsible for the specific hydroxylation and methylenedioxy bridge formation steps. Once these genes are identified and characterized, they could be introduced into a suitable host organism. Challenges in engineering the biosynthesis of complex plant natural products like this compound include:

Identifying and cloning all necessary genes.

Ensuring functional expression of plant enzymes in a heterologous host.

Optimizing enzyme activity and pathway flux.

Addressing potential toxicity of intermediates or the final product to the host organism.

Engineering transport mechanisms for precursors and products.

Synthetic Methodologies and Chemical Derivatization of Irisone B

Total Synthesis Approaches to the Isoflavone (B191592) Core Structure

Total synthesis provides a route to access isoflavones when isolation from natural sources is challenging or yields are low. The isoflavone core structure, a diphenylpropane skeleton with a chromone (B188151) moiety, can be constructed through various multi-step organic reaction sequences.

Several strategies exist for the total synthesis of the isoflavone core. A common approach involves the cyclization of deoxybenzoin (B349326) derivatives. This route typically requires the incorporation of a one-carbon unit at the benzylic position of the deoxybenzoin, followed by ring closure with a hydroxyl group on the adjacent phenyl ring to form the chromone system. rsc.orgnih.gov

Another significant route is the oxidative rearrangement of chalcones. Chalcones, which are readily synthesized via Claisen-Schmidt condensation of acetophenones and benzaldehydes, can be rearranged to isoflavones through various oxidative methods. rsc.orgscirp.org Thallium(III) nitrate (B79036) (TTN) and hypervalent iodine reagents have been historically employed for this transformation, facilitating the migration of the B-ring aryl group to the C-3 position of the chromone. rsc.orgscirp.org

More modern approaches to constructing the isoflavone core include metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method involves the reaction of 3-halogenated or metallated chromones with arylboronic acids, offering a versatile way to introduce the B-ring. rsc.orgacs.orgacs.orgnih.gov

While the isoflavone core itself is planar and lacks chiral centers, stereoselective synthesis becomes relevant when synthesizing isoflavonoids with saturated C-rings, such as isoflavanones and isoflavans, or when introducing chiral substituents. Stereoselective methods aim to produce a single enantiomer or diastereomer of a compound. For isoflavanones and isoflavans, stereoselective hydrogenation of isoflavones or isoflavenes has been explored. rsc.org Additionally, asymmetric synthesis approaches utilizing chiral auxiliaries have been developed for the stereoselective construction of isoflavanones. mdpi.com

Multi-Step Organic Reaction Sequences

Semi-Synthetic Modifications and Analogues Generation

Semi-synthetic approaches involve using naturally occurring isoflavones as starting materials for chemical modifications. This strategy is particularly useful for generating a library of analogues to study the impact of structural changes on biological activity. dntb.gov.uanih.govnih.gov

Semi-synthetic modifications can involve the introduction of various functional groups onto the isoflavone scaffold. This includes reactions such as alkylation, acylation, halogenation, and glycosylation. For example, glycosylation of isoflavones, particularly at the 7-hydroxyl group, is a common modification found in nature and can be replicated synthetically. nih.gov Selective protection and deprotection strategies are often necessary to control the regioselectivity of these modifications, especially when dealing with isoflavones containing multiple hydroxyl groups like Irisone B. nih.gov

Derivatization of isoflavones is often performed to enhance their properties for specific research applications, such as improving solubility, facilitating analysis, or creating probes for biological studies. researchgate.netmdpi.comjfda-online.comnih.gov For instance, silylation is a common derivatization technique used to increase the volatility of isoflavones for gas chromatography-mass spectrometry (GC-MS) analysis. mdpi.comjfda-online.com Acetylation of hydroxyl groups is another straightforward derivatization that can alter the compound's polarity and enhance its detectability or modify its biological interactions. researchgate.net Creating semi-synthetic derivatives has been explored to develop compounds with improved inhibitory activity against specific enzymes, such as phosphodiesterase 5 (PDE5) or pancreatic lipase. nih.govnih.gov

Introduction of Functional Groups

Methodological Considerations for Synthetic Reproducibility

Ensuring the reproducibility of synthetic procedures is paramount in chemical research. For isoflavone synthesis, several factors can influence the outcome and reproducibility of reactions. These include the purity of starting materials and reagents, precise control of reaction conditions such as temperature, time, and solvent, and the scale of the synthesis. researchgate.net

Documenting reaction parameters meticulously using standardized protocols is essential for reproducibility. Validation of the synthesized product's purity and identity using analytical techniques like HPLC and NMR, and comparison with published data, are crucial steps. Replicating synthetic procedures multiple times and achieving consistent yields can help confirm reproducibility. Challenges in reproducibility can arise from variations in experimental setup, particularly in complex multi-step sequences or when dealing with sensitive intermediates. researchgate.netnih.govanalytical-sales.comchemrxiv.org

Structure Activity Relationship Sar Studies of Irisone B and Analogues

Correlation of Structural Features with Molecular Interactions

The biological activity of a molecule is fundamentally linked to its three-dimensional structure and the resulting interactions with target sites. azolifesciences.com Irisone B (5-hydroxy-2'-hydroxy-6,7-methylenedioxyisoflavone) is an isoflavone (B191592), a class of phenylpropanoids, characterized by a C16H10O6 molecular formula. naturalproducts.netfoodb.ca Its structure contains several key features that dictate its potential molecular interactions: a polycyclic isoflavone skeleton, two hydroxyl (-OH) groups, and a methylenedioxy group. foodb.ca

Molecular descriptors provide a quantitative insight into the features governing these interactions. For this compound, these include a topological polar surface area (TopoPSA) of 89.13 Ų, six hydrogen bond acceptors, and two hydrogen bond donors. naturalproducts.net These characteristics suggest a high capacity for forming hydrogen bonds, which are crucial non-covalent interactions in ligand-receptor binding. cambridgemedchemconsulting.com The hydroxyl groups at the C5 and C2' positions can act as both hydrogen bond donors and acceptors, while the carbonyl group at C4 and the ether oxygens are hydrogen bond acceptors. naturalproducts.netcambridgemedchemconsulting.com

Impact of Substituent Effects on Biological Research Outcomes

The systematic modification of substituents on a lead compound is a cornerstone of medicinal chemistry, aimed at improving potency and selectivity. researchgate.net The study of this compound and its naturally occurring analogues, which possess variations in their substitution patterns, provides a clear illustration of these principles.

Research on flavonoids isolated from Iris songarica has demonstrated how minor structural changes can significantly alter biological activity. researchgate.netthieme-connect.de For example, this compound, Irilin B, and Ayamenin A are structurally related isoflavones that exhibit varying degrees of estrogenic activity. researchgate.netresearchgate.net this compound shows a weak estrogenic response in yeast cells that express the human estrogen receptor-alpha, with an EC50 value of 322.0 µg/mL. researchgate.netthieme-connect.de Irilin B, which features a methoxy (B1213986) group at the 4'-position of the B-ring instead of a hydroxyl group, displays a stronger estrogenic effect (EC50 of 159.7 µg/mL). researchgate.netthieme-connect.de In contrast, Ayamenin A, which has a different arrangement and number of hydroxyl and methoxy groups, also shows estrogenic activity (EC50 of 305.5 µg/mL). researchgate.netthieme-connect.de

These findings underscore the critical role that the type and position of substituents play in modulating the interaction with the estrogen receptor. The size and electronic properties of substituents can influence binding affinity and functional response. nih.gov For example, studies on other classes of compounds have shown that hydrophobic substituents can be well-tolerated and even enhance activity, while the length of linking chains can dramatically affect selectivity for a target. nih.govnih.gov Similarly, modifications to the cannabinoid structure have demonstrated that simple alkyl substituents can be more favorable for antiproliferative activity than more complex aryl-containing groups. nih.gov The analysis of such substituent effects is crucial for guiding the synthesis of new this compound analogues with optimized biological profiles.

| Compound | Key Structural Substituents | Estrogenic Activity (EC50 in µg/mL) | Reference |

|---|---|---|---|

| This compound | 5-OH, 2'-OH, 6,7-methylenedioxy | 322.0 | researchgate.net, thieme-connect.de |

| Irilin B | 5,7-OH, 3'-OH, 4'-OCH3, 6-OCH3 | 159.7 | researchgate.net, thieme-connect.de |

| Ayamenin A | 5,7-OH, 4'-OCH3 | 305.5 | researchgate.net, thieme-connect.de |

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a powerful computational method in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. nih.gov This approach is particularly valuable for designing new ligands, as it provides a blueprint for molecular recognition at a target receptor. creative-biolabs.com A pharmacophore model can be generated based on the structures of known active ligands, even in the absence of a receptor structure. creative-biolabs.com

For this compound, a ligand-based pharmacophore model can be hypothesized based on its structure and known estrogenic activity. The key pharmacophoric features would likely include:

Hydrogen Bond Donors (HBD): Derived from the hydroxyl groups at the C5 and C2' positions. naturalproducts.net

Hydrogen Bond Acceptors (HBA): From the carbonyl oxygen at C4 and the oxygens of the hydroxyl and methylenedioxy groups. naturalproducts.net

Aromatic/Hydrophobic Regions: Represented by the phenyl B-ring and the fused aromatic rings of the chromone (B188151) core. naturalproducts.net

The development of such a model involves aligning multiple active compounds to identify common chemical features. creative-biolabs.com This model, which also incorporates excluded volumes to define the steric boundaries of the binding site, can then be used as a 3D query to screen large chemical databases for novel molecules that match the pharmacophoric requirements. frontiersin.orgnih.gov By integrating pharmacophore modeling with other computational techniques like molecular docking, researchers can enhance virtual screening efforts to identify new, structurally diverse candidates with a higher probability of being active. nih.gov This strategy facilitates the rational design of new this compound analogues with potentially improved potency and selectivity. frontiersin.org

Computational Analysis of SAR Data

Computational analysis plays a crucial role in modern drug discovery by providing quantitative models that describe the relationship between chemical structure and biological activity. azolifesciences.com Quantitative Structure-Activity Relationship (QSAR) is a key computational technique used to develop mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov

In the context of this compound and its analogues, a QSAR study could be performed to build a predictive model for their estrogenic activity. This would involve:

Data Collection: Assembling a dataset of this compound analogues with their experimentally determined biological activities, such as the EC50 values for estrogenic response. researchgate.net

Descriptor Calculation: Computing a wide range of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties. naturalproducts.net

Model Development: Using statistical methods to build an equation that links a selection of these descriptors to the observed biological activity.

Such a QSAR model would allow researchers to predict the estrogenic activity of new, yet-to-be-synthesized this compound derivatives. nih.gov This predictive capability helps to prioritize which compounds to synthesize and test, thereby saving time and resources. Furthermore, computational methods like molecular dynamics (MD) simulations can be employed to investigate the binding affinity and stability of these compounds within a target's active site, providing a more dynamic and detailed view of the molecular interactions. The integration of QSAR, pharmacophore modeling, and MD simulations provides a powerful computational framework for analyzing SAR data and guiding the optimization of lead compounds like this compound.

Mechanistic Investigations of Irisone B S Biological Interactions

Enzyme Inhibition Mechanisms

Irisone B's ability to modulate the activity of key enzymes has been a significant area of research. Studies have explored its inhibitory effects, providing insights into its potential as a modulator of enzymatic pathways. The primary enzymes investigated in relation to this compound are urease and carbonic anhydrase.

This compound has been identified as an inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov This enzymatic action can lead to pathological conditions in humans and agriculture. nih.gov Investigations into compounds from Iris species have highlighted this compound's potential in this regard. researchgate.net

Studies have shown that this compound exhibits a competitive inhibition profile against urease. This mode of inhibition, often visualized using Lineweaver-Burk plots, occurs when the inhibitor competes with the substrate for binding to the active site of the enzyme. researchgate.net The result is an increase in the apparent Michaelis constant (Km) while the maximum velocity (Vmax) remains unchanged. nih.gov In one study, this compound demonstrated a noteworthy IC₅₀ value, which was significantly lower than that of thiourea, a standard urease inhibitor, indicating potent activity. Another study evaluating a series of isoflavones identified a compound believed to be this compound (designated as compound 8 in the study) as having moderate urease inhibitory activity. researchgate.netresearchgate.net

Table 1: Urease Inhibitory Activity of this compound

| Compound | Inhibition Type | IC₅₀ Value (µM) | Standard |

|---|---|---|---|

| This compound | Competitive | 132.33 - 367.86 ¹ researchgate.net | Thiourea (IC₅₀ = 21.0 ± 0.11 µM) researchgate.net |

¹ The value represents a range reported for an isoflavone (B191592) (compound 8) from an Iris species, identified as this compound. researchgate.netresearchgate.net

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. openaccessjournals.commdpi.com The inhibition of specific CA isozymes is a therapeutic strategy for several conditions. openaccessjournals.com

This compound has been investigated for its inhibitory effects on carbonic anhydrase. Research on compounds isolated from Iris species has identified several isoflavones as dual inhibitors of both urease and carbonic anhydrase-II (CA-II). researchgate.net While specific kinetic data for this compound's inhibition of CA-II is not extensively detailed in the available literature, related flavonoids from the same genus have shown significant activity. For instance, Izalpinin, another flavonoid from an Iris species, was found to be a potent inhibitor of carbonic anhydrase-II with an IC₅₀ value of 66.27 ± 0.89 µM. researchgate.net The investigation of this compound as a CA inhibitor is part of a broader exploration of flavonoids as potential modulators of this enzyme family. researchgate.net

While the primary focus has been on urease and carbonic anhydrase, the chemical class to which this compound belongs—isoflavones—is known for a wide range of enzyme modulations. mdpi.com For example, other isoflavonoids isolated from Iris species, such as Irilin D, have demonstrated cholinesterase inhibitory activity. mdpi.com Allosteric regulation, where a modulator binds to a site other than the enzyme's active site to alter its activity, is a fundamental mechanism of enzyme function and a key area in drug discovery. rsc.org Although specific studies detailing this compound's modulation of other enzymes are limited, its structural similarity to other bioactive isoflavones suggests that its potential for enzyme interaction may extend beyond urease and carbonic anhydrase, warranting further investigation.

Carbonic Anhydrase Inhibitory Activity Studies

Molecular Mechanisms of Antioxidant Activity

This compound possesses significant antioxidant properties, which are largely attributed to its phenolic structure. Antioxidants counteract the damaging effects of reactive oxygen species (ROS) and other free radicals, which are natural byproducts of cellular metabolism but can cause extensive damage to biomolecules when in excess, a state known as oxidative stress. nih.govehu.eus

The antioxidant capacity of this compound is rooted in its ability to scavenge free radicals. mdpi.com The primary mechanisms by which phenolic compounds like this compound exert this effect are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.gov

Hydrogen Atom Transfer (HAT): In this pathway, the phenolic hydroxyl group on the this compound molecule donates a hydrogen atom to a free radical, neutralizing it. The resulting radical form of this compound is stabilized by resonance across its aromatic ring system, making it relatively non-reactive. nih.gov

Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation. This pathway is often followed by proton transfer.

The efficacy of this compound as an antioxidant has been demonstrated in vitro using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. These tests confirm that this compound can effectively neutralize free radicals, a key component of its protective biological effects.

Beyond direct radical scavenging, this compound has been shown to modulate markers of oxidative stress within cellular environments. Oxidative stress can lead to cellular damage, including lipid peroxidation and protein oxidation, and is implicated in numerous diseases. mdpi.com

Studies have shown that treatment with related compounds can protect cells from oxidative damage by influencing key biomarkers. researchgate.net This includes reducing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a key indicator of lipid peroxidation. researchgate.net Concurrently, these compounds can enhance the cellular antioxidant defense system by increasing the activity of crucial enzymes. researchgate.net These enzymes form the first line of defense against ROS.

| Glutathione Peroxidase (GSH-Px) | Increased Activity researchgate.net | Boosted reduction of hydrogen peroxide and lipid hydroperoxides. researchgate.net |

These findings suggest that this compound's antioxidant mechanism is twofold: it directly neutralizes radicals and also appears to bolster the cell's intrinsic antioxidant enzyme systems, providing a comprehensive defense against oxidative damage. researchgate.net

Radical Scavenging Pathways

Molecular and Cellular Studies of Antimicrobial Activity

The isoflavonoid (B1168493) this compound is recognized for its antimicrobial properties, a characteristic common to many flavonoids derived from plant sources. jetir.org Research indicates that compounds isolated from various Iris species are effective against a range of pathogenic microorganisms, demonstrating both antibacterial and antifungal activities. The broad category of flavonoids engages in antimicrobial action through several potential mechanisms, though the specific pathways for every compound are not always fully elucidated.

While this compound has been identified as having antimicrobial potential, the precise mechanisms through which it inhibits microbial growth are not extensively detailed in current research literature. Generally, flavonoids are known to exert their antimicrobial effects through various modes of action. These can include the disruption of microbial membrane integrity, leading to increased permeability and the leakage of essential cellular contents. mdpi.comdsagrow.com Other potential mechanisms involve the inhibition of nucleic acid synthesis, interference with metabolic pathways, or the disruption of protein synthesis by binding to bacterial ribosomes. openstax.orgfrontiersin.org For fungi, common inhibitory pathways for antimicrobial agents involve targeting the cell wall by inhibiting key enzymes like β-1,3-glucan synthase or disrupting the cell membrane by interacting with components such as ergosterol (B1671047). nih.govjmb.or.kr

Specific molecular targets of this compound within microbial cells have not been definitively identified in available studies. For an antimicrobial compound, a cellular target is a unique structure or molecule that the drug affects to inhibit growth or kill the microorganism. openstax.org In bacteria, these targets often include enzymes involved in cell wall biosynthesis (like penicillin-binding proteins), ribosomal subunits (30S or 50S) for protein synthesis, or enzymes essential for DNA replication and repair. openstax.orgmdpi.com In fungi, the cell wall and cell membrane are primary targets for many antifungal drugs. justintimemedicine.com For example, polyene antifungals bind to ergosterol in the fungal cell membrane, creating pores that lead to cell death, while echinocandins inhibit the synthesis of β-1,3-glucan, a crucial component of the fungal cell wall. jmb.or.krwikipedia.org Although this compound shows antifungal activity, its specific binding sites or the enzymes it inhibits in microorganisms remain an area for further investigation.

Inhibition of Microbial Growth Mechanisms

Receptor Binding and Signaling Pathway Modulation

This compound has been studied for its ability to interact with specific receptors and modulate signaling pathways, particularly in engineered cellular models. These investigations provide insight into its potential as a bioactive molecule.

In a notable study, this compound was evaluated for its estrogenic activity using a yeast estrogen screen (YES) assay. capes.gov.brresearchgate.net This bioassay utilizes genetically modified Saccharomyces cerevisiae cells that express the human estrogen receptor alpha (hERα). nih.gov Upon binding of an estrogenic compound to the receptor, a signaling cascade is initiated, leading to the expression of a reporter gene. Research demonstrated that this compound was able to elicit an estrogenic response in these yeast cells, confirming its interaction with the human estrogen receptor alpha. capes.gov.brresearchgate.net The study determined its effective concentration 50 (EC50) value to be 322.0 µg/mL. capes.gov.brresearchgate.net This activity was weaker than that of the natural estrogen 17β-estradiol but comparable to other known phytoestrogens. researchgate.net

Table 1: Estrogenic Activity of Compounds from Iris songarica in ERα-Expressing Yeast Cells This table is interactive. You can sort and filter the data.

| Compound | EC50 (µg/mL) | Relative Potency (Compared to 17β-estradiol) |

|---|---|---|

| This compound | 322.0 capes.gov.brresearchgate.net | Weak researchgate.net |

| Ayamenin A | 305.5 capes.gov.brresearchgate.net | Weak researchgate.net |

| Irilin B | 159.7 capes.gov.brresearchgate.net | Weak researchgate.net |

| 17β-estradiol | Not specified in source, used as positive control | High |

Beyond its estrogenic activity, this compound has been investigated for its interaction with various enzymes in cellular models. It has been identified as a compound of interest in studies on the inhibition of urease and carbonic anhydrase, enzymes that are significant in metabolic processes and certain gastrointestinal conditions.

In a separate screening study, this compound was evaluated for its potential to inhibit α-glucosidase, an enzyme targeted for managing postprandial hyperglycemia. researchgate.net The results from this assay indicated that this compound did not exhibit inhibitory activity against α-glucosidase under the tested conditions. researchgate.net

Table 2: Summary of this compound Enzyme Inhibition Studies This table is interactive. You can sort and filter the data.

| Enzyme Target | Activity | Finding | Source |

|---|---|---|---|

| Urease | Investigated | Potential inhibitory effects noted for Iris species compounds. | |

| Carbonic Anhydrase | Investigated | Potential inhibitory effects noted for Iris species compounds. | |

| α-Glucosidase | No Inhibition | This compound showed no inhibitory activity in the bioassay. | researchgate.net |

Estrogenic Response in Receptor-Expressing Yeast Cells

Interactions with Other Biomolecular Systems in Research Models

Research has explored the effects of this compound on other biological systems, revealing potential anti-inflammatory and antioxidant activities. In one study, an ethanolic extract from the plant Blutaparon portulacoides, which contains this compound among other compounds, demonstrated a significant anti-inflammatory effect. scielo.br The extract was able to inhibit paw edema induced by snake venom and its isolated myotoxins in an animal model, suggesting an interaction with inflammatory pathways. scielo.br

Additionally, the antioxidant capacity of this compound has been highlighted. Its phenolic structure is believed to contribute to its ability to scavenge free radicals. This activity was observed in in-vitro DPPH radical scavenging assays, where extracts containing the compound effectively reduced oxidative stress markers.

Advanced Analytical and Spectroscopic Research Techniques in Irisone B Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural determination of organic compounds, including Irisone B. mdpi.com It provides detailed information about the carbon-hydrogen framework and the electronic environment of individual atoms. The application of both one-dimensional (1D) and two-dimensional (2D) NMR experiments is fundamental for assigning signals and establishing connectivity. psu.eduresearchgate.netnih.gov

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the initial steps in characterizing this compound. The ¹H NMR spectrum provides information on the different types of protons present, their chemical environments (indicated by chemical shifts), and their neighboring protons (indicated by splitting patterns and coupling constants). psu.eduresearchgate.net For this compound, characteristic signals in the ¹H NMR spectrum have been observed, including those for aromatic protons, hydroxyl groups, and the methylenedioxy group. psu.eduresearchgate.net The ¹³C NMR spectrum reveals the different types of carbon atoms in the molecule, with chemical shifts providing insights into their hybridization and adjacent functional groups. psu.eduresearchgate.net DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often used in conjunction with ¹³C NMR to differentiate between methyl, methylene, methine, and quaternary carbons. psu.edu

| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (Hz) | Assignment | Solvent |

| ¹H | 8.04 | s | - | H-2 | C₅D₅N |

| ¹H | 6.6 | s | - | H-8 | C₅D₅N |

| ¹H | 6.06 | s | - | OCH₂O | C₅D₅N |

| ¹H | 11.62 | s | - | 2'-OH | C₅D₅N |

| ¹H | 13.51 | s | - | 5-OH | C₅D₅N |

| ¹³C | 181.87 | - | - | C-4 (Carbonyl) | C₅D₅N |

| ¹³C | 89.59 | - | - | C-8 | C₅D₅N |

| ¹³C | 103 | - | - | OCH₂O | C₅D₅N |

| ¹³C | 116.89 | - | - | C-3' | C₅D₅N |

| ¹³C | 130.26 | - | - | C-4' | C₅D₅N |

| ¹³C | 119.52 | - | - | C-5' | C₅D₅N |

| ¹³C | 132.55 | - | - | C-6' | C₅D₅N |

| ¹³C | 143.03 | - | - | C-5 (Quaternary, Oxygen-bearing) | C₅D₅N |

| ¹³C | 157.00 | - | - | C-2' (Quaternary, Oxygen-bearing) | C₅D₅N |

Note: Data compiled from reference psu.edu and researchgate.net. Specific assignments may vary slightly depending on solvent and concentration.

Two-dimensional NMR techniques provide through-bond and through-space connectivity information, essential for piecing together the molecular structure of this compound. mdpi.comprinceton.edu

COSY (COrrelation SpectroscopY): This experiment reveals correlations between protons that are coupled to each other through typically two or three bonds. princeton.edusdsu.edu COSY spectra of this compound help in identifying coupled spin systems, such as aromatic ring protons. psu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC establishes one-bond correlations between protons and carbons. princeton.edusdsu.edu This is crucial for assigning proton signals to the specific carbon atoms they are directly attached to. psu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows long-range correlations between protons and carbons, typically over two to four bonds. princeton.edusdsu.edu These correlations are invaluable for connecting different parts of the molecule, including quaternary carbons and functional groups, to the proton assignments. psu.eduresearchgate.net HMBC correlations were used to confirm the positions of the methylenedioxy group and hydroxyl groups in this compound. psu.eduresearchgate.net

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY reveals correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. princeton.edu This through-space information is vital for determining the relative stereochemistry and preferred conformation of the molecule in solution. princeton.edu

One-Dimensional (1D) NMR (¹H, ¹³C)

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. High-resolution electron impact mass spectrometry (HR-EI-MS) provides a precise molecular ion peak ([M]⁺) that can be matched to a theoretical molecular formula. psu.eduresearchgate.net For this compound, the HR-EI-MS showed a molecular ion peak at m/z 298.05149, consistent with the molecular formula C₁₆H₁₀O₆. psu.eduresearchgate.net

Different ionization techniques, such as Chemical Ionization Mass Spectrometry (CI-MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS), can provide protonated or deprotonated molecular ions, further confirming the molecular weight. psu.eduresearchgate.net FAB MS of this compound showed an [M+1]⁺ peak at m/z 299. psu.eduresearchgate.net

Furthermore, the fragmentation pattern observed in the EI-MS spectrum can provide structural information. The fragmentation of this compound showed characteristic peaks at m/z 180 and 118, which are indicative of a retro Diels-Alder cleavage, suggesting the presence of a methylenedioxy residue in ring A and a hydroxyl substitution in ring B. psu.eduresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Characterization

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within the this compound molecule by analyzing the vibrations of chemical bonds. libretexts.org The IR spectrum of this compound shows characteristic absorption bands corresponding to functional groups such as hydroxyl groups (broad band around 3284-3696 cm⁻¹) and aromatic C-H stretches (around 3085 cm⁻¹). psu.eduresearchgate.net The presence of a methylenedioxy group is supported by a band around 922 cm⁻¹. psu.eduresearchgate.net Carbonyl stretching vibrations (C=O) of the isoflavone (B191592) core are also observed in the IR spectrum, typically in the region of 1600-1700 cm⁻¹. psu.eduresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly the presence of conjugated systems like the isoflavone chromophore. psu.eduresearchgate.nettaylorandfrancis.comuzh.ch The UV absorption maxima of this compound at 218, 243, and 272 nm, with a shoulder at 336 nm, are characteristic of an isoflavone structure. psu.eduresearchgate.net Changes in the UV spectrum upon the addition of shift reagents, such as aluminum chloride, can help identify the positions of hydroxyl groups. psu.eduresearchgate.net

| Spectroscopic Technique | Characteristic Absorption/Peak | Functional Group/Information |

| IR | 3696, 3284 cm⁻¹ (br) | O-H stretching (hydroxyl groups) |

| IR | 3085 cm⁻¹ | Aromatic =C-H stretching |

| IR | 2926 cm⁻¹ | C-H stretching |

| IR | 1677, 1622, 1560, 1471, 1332 cm⁻¹ | C=O and C=C stretching (isoflavone core) |

| IR | 922 cm⁻¹ | OCH₂O (methylenedioxy group) |

| UV-Vis (MeOH) | λmax 218, 243, 272 nm, sh 336 nm | Isoflavone chromophore |

Note: Data compiled from reference psu.edu and researchgate.net.

X-Ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid and is particularly valuable for establishing absolute stereochemistry. wikipedia.orglibretexts.org If this compound can be obtained in a crystalline form suitable for X-ray diffraction, this technique can provide unambiguous data on bond lengths, bond angles, and torsional angles, as well as confirm the relative and absolute configuration of any chiral centers. While the provided snippets mention X-ray diffraction being used for other compounds isolated from Iris species, its specific application to this compound for absolute stereochemistry determination is not explicitly detailed in these sources. nih.gov

Circular Dichroism (CD) for Chiral Analysis

Circular Dichroism (CD) spectroscopy is used to study the differential absorption of left and right circularly polarized light by chiral molecules. taylorandfrancis.comsmoldyn.org This technique is particularly useful for analyzing the stereochemistry of compounds with chromophores in chiral environments. taylorandfrancis.com For this compound, if it possesses chirality, CD spectroscopy could provide information about its absolute configuration in solution. CD techniques have been employed in the structural elucidation of other flavonoids from Iris songarica, suggesting its potential applicability to this compound if chirality is present. researchgate.netthieme-connect.de

Computational and Theoretical Approaches in Irisone B Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are a widely used computational technique to predict the preferred orientation (binding pose) of a ligand, such as Irisone B, within the binding site of a target protein. This method estimates the binding affinity between the molecule and the target, offering insights into potential biological interactions amazon.com. Docking simulations can help identify potential protein targets for this compound by evaluating how favorably it binds to various proteins. The software calculates interaction energy to predict binding affinity amazon.com. This approach is valuable in the early stages of drug discovery for screening large libraries of compounds and predicting their potential as drug candidates amazon.com. Flexible docking methods can provide insights into the molecular mechanisms of protein-ligand interactions, including induced-fit effects ijpras.com.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational flexibility of this compound and its target proteins, as well as the dynamics of their binding process over time biorxiv.orgmdpi.com. Unlike static docking, MD simulations account for the movement of atoms and molecules, providing a more realistic representation of the binding event in a physiological environment biorxiv.org. These simulations can reveal pharmacologically relevant conformational changes, allosteric mechanisms, and binding-pocket dynamics windows.net. MD simulations are particularly useful for investigating the conformational diversity of ligand binding pockets and generating conformational ensembles that enable accurate ligand docking and binding-affinity prediction windows.netmdpi.com. They can also be used to evaluate the conformational stability of a ligand within a receptor's binding pocket biorxiv.org.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and properties of molecules like this compound at a fundamental level researchgate.netaspbs.com. DFT can provide insights into the molecule's geometry, energy levels (e.g., HOMO and LUMO), charge distribution, and spectroscopic properties researchgate.net. These calculations help in understanding the chemical behavior of this compound, its potential reaction sites, and its stability nih.govmdpi.com. DFT-based descriptors, such as global hardness, softness, electronegativity, and electrophilicity index, can be used to define the reactivity and selective sites of biomolecules . Cross-referencing experimental data with computational models like DFT can help resolve ambiguities in structural characterization .

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of compounds and their biological activity neovarsity.org. By analyzing a set of compounds with known structures and activities, QSAR models can predict the activity of new or untested compounds based on their molecular descriptors neovarsity.org. For this compound and its analogues, QSAR modeling can help identify the structural features that are important for a particular biological effect, such as antioxidant or estrogenic activity, which have been reported for this compound researchgate.net. This information can then guide the design of novel compounds with improved activity neovarsity.org. Both 2D and 3D QSAR methods exist, with 3D-QSAR considering the molecule's three-dimensional shape and interaction potentials neovarsity.org.

Virtual Screening Methodologies for Novel Analogues

Virtual screening (VS) methodologies leverage computational techniques to search large databases of chemical compounds for potential drug candidates or novel analogues with desired properties oxfordglobal.commdpi.com. Structure-based virtual screening uses the 3D structure of a target protein to identify ligands that are predicted to bind with high affinity nih.gov. Ligand-based virtual screening, on the other hand, relies on information from known active ligands, like this compound, to find similar molecules that are likely to share the same activity oxfordglobal.com. These methods can significantly accelerate the discovery process by prioritizing compounds for experimental testing oxfordglobal.com. An integrated protocol combining drug-likeness analysis, pharmacophore mapping, and molecular docking is often used in virtual screening mdpi.com.

Table 1: Computational Approaches in this compound Research

| Computational Approach | Description | Applications in this compound Research |

| Molecular Docking Simulations | Predicts binding pose and affinity of a ligand to a target protein. | Identifying potential protein targets and predicting binding interactions. |

| Molecular Dynamics Simulations | Simulates the dynamic behavior of molecules over time, including conformational changes and binding dynamics. | Analyzing conformational flexibility, understanding binding pathways, and evaluating complex stability. |

| Quantum Chemical Calculations | Investigates electronic structure, reactivity, and properties using quantum mechanics. | Understanding chemical behavior, predicting reaction sites, and analyzing stability. |

| QSAR Modeling | Establishes relationships between chemical structure and biological activity. | Identifying key structural features for activity and predicting activity of analogues. |

| Virtual Screening Methodologies | Searches large databases for potential active compounds based on computational predictions. | Discovering novel this compound analogues with potential biological activity. |

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) uni.lu |

| [M+H]+ | 299.05501 | 161.3 |

| [M+Na]+ | 321.03695 | 172.5 |

| [M-H]- | 297.04045 | 170.8 |

| [M+NH4]+ | 316.08155 | 175.3 |

| [M+K]+ | 337.01089 | 171.8 |

| [M+H-H2O]+ | 281.04499 | 155.4 |

| [M+HCOO]- | 343.04593 | 179.2 |

| [M+CH3COO]- | 357.06158 | 174.5 |

| [M+Na-2H]- | 319.02240 | 168.4 |

| [M]+ | 298.04718 | 166.4 |

| [M]- | 298.04828 | 166.4 |

Challenges and Future Directions in Irisone B Academic Research

Addressing Research Gaps in Mechanistic Elucidation

Despite the identification of Irisone B and some of its biological activities, a comprehensive understanding of its precise mechanisms of action at the molecular level remains a significant research gap. While studies suggest potential roles in areas such as enzyme inhibition and antioxidant activity, the detailed pathways and specific molecular targets are often not fully elucidated. For instance, research has indicated this compound's potential in inhibiting enzymes like urease and carbonic anhydrase, which are involved in gastrointestinal and metabolic processes. scispace.com However, further research is needed to map the complete interaction networks and downstream effects of these inhibitory activities. Future research should focus on employing advanced biochemical and cellular techniques to precisely identify the proteins and pathways that directly interact with this compound.

Advancements in Sustainable Isolation and Production Research

The isolation of this compound from natural sources, such as Iris species, can be a labor-intensive and potentially unsustainable process, particularly when large quantities are required for research. chemblink.com The time required for plants like orris root to develop aromatic compounds makes natural extraction costly. chemblink.com While synthesis methods exist, typically involving multi-step organic reactions, research into more efficient, cost-effective, and environmentally friendly isolation and production methods is needed. This includes exploring sustainable extraction techniques that minimize solvent use and energy consumption, as well as developing scalable synthetic routes or exploring biotechnological approaches, such as microbial fermentation or plant cell culture, for sustainable production. nih.gov Reproducibility in synthesis is crucial and requires standardized protocols, validation of purity, and replication of procedures.

Development of Novel Research Tools and Methodologies

Advancing this compound research necessitates the development and application of novel tools and methodologies. This includes creating highly specific probes or biosensors to track this compound within biological systems, improving analytical techniques for its detection and quantification in complex matrices, and developing in vitro and in vivo models that accurately reflect its biological interactions. Methodological best practices, including data validation and the use of controls, are essential for ensuring the reliability of research findings. The application of advanced spectroscopic methods and chromatographic techniques has been fundamental in the isolation and structural elucidation of isoflavones like this compound. nih.govchemblink.comresearchgate.net Continued innovation in these areas, alongside the adoption of new technologies, will be vital for deeper insights into this compound's properties and activities.

Exploration of Undiscovered Biological Interaction Pathways

Current research has touched upon some biological activities of this compound, such as its potential antimicrobial and antioxidant properties. However, the full spectrum of its biological interactions and pathways remains largely unexplored. mdpi.comresearchgate.net Future research should aim to systematically investigate its effects on various cellular processes, signaling pathways, and potential interactions with other biomolecules. This could involve high-throughput screening approaches and phenotypic assays to identify novel biological activities and therapeutic potentials. Understanding these undiscovered pathways could reveal new applications for this compound.

Integrative Omics Approaches in this compound Research (e.g., Proteomics, Metabolomics)

To gain a holistic understanding of this compound's effects, integrative omics approaches are increasingly valuable. Combining data from proteomics (study of proteins), metabolomics (study of metabolites), and transcriptomics (study of RNA) can provide a comprehensive view of how this compound influences biological systems at multiple levels. researchgate.netnih.govnih.gov For example, proteomics can help identify protein targets and modulated pathways, while metabolomics can reveal changes in metabolic profiles induced by this compound. ous-research.nounibo.it Integrating these datasets through bioinformatics and systems biology approaches can help researchers to construct detailed interaction networks and understand the complex biological responses to this compound treatment.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing Irisone B, and how can researchers ensure reproducibility?

- Answer : Synthesis typically involves multi-step organic reactions, including cyclization and hydroxylation. To ensure reproducibility:

- Document reaction conditions (temperature, catalysts, solvents) using standardized protocols .

- Validate purity via HPLC or NMR, comparing spectra with published data (if available).

- Replicate procedures at least three times to confirm yield consistency .

- Table 1 : Example Synthesis Parameters

| Step | Reagents | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| 1 | A, B | 80 | 6 | 65 |

| 2 | C, D | 120 | 12 | 45 |

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Answer :

- NMR : Use H and C NMR to identify functional groups and stereochemistry.

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.

- IR Spectroscopy : Detect hydroxyl and carbonyl groups.

- Cross-reference data with computational models (e.g., DFT) to resolve ambiguities .

Q. How can researchers optimize solvent systems for this compound purification?

- Answer :

- Screen solvents (e.g., ethyl acetate, hexane) via TLC to assess polarity compatibility.

- Use gradient elution in column chromatography for complex mixtures.

- Validate purity post-purification using melting point analysis and chiral HPLC .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory bioactivity data for this compound across studies?

- Answer :

- Hypothesis Testing : Formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question, e.g., “Does this compound’s bioactivity vary due to stereoisomerism or solvent polarity?” .

- Controlled Variables : Standardize cell lines, assay protocols, and solvent systems to isolate confounding factors.

- Meta-Analysis : Systematically compare published datasets using tools like PRISMA to identify methodological discrepancies .

Q. What strategies can mitigate batch-to-batch variability in this compound synthesis?

- Answer :

- Process Analytical Technology (PAT) : Implement in-line monitoring (e.g., Raman spectroscopy) to track reaction progress.

- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., catalyst loading, stirring rate).

- Statistical Control Charts : Monitor critical quality attributes (CQAs) like purity and yield over multiple batches .

Q. How can computational methods enhance the study of this compound’s pharmacokinetics?

- Answer :

- Molecular Dynamics (MD) : Simulate binding affinities with target proteins (e.g., COX-2).

- QSAR Modeling : Corrogate structural features (e.g., logP, polar surface area) with bioavailability.

- Validate predictions using in vitro assays (e.g., Caco-2 permeability) .

Q. What frameworks are suitable for analyzing this compound’s mechanism of action in complex biological systems?

- Answer :

- Multi-Omics Integration : Combine transcriptomics, proteomics, and metabolomics data to map pathways.

- Network Pharmacology : Construct interaction networks using tools like STRING or Cytoscape.

- Bayesian Inference : Quantify uncertainty in mechanistic hypotheses .

Methodological Best Practices

- Data Validation : Always include negative controls and replicate experiments (n ≥ 3) to confirm reproducibility .

- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and obtain IRB/IEC approvals .

- Transparency : Publish raw data and code in repositories like Zenodo or GitHub to facilitate peer review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.